molecular formula C17H13ClFNO3 B608356 SEC inhibitor KL-2

SEC inhibitor KL-2

Cat. No.: B608356
M. Wt: 333.7 g/mol
InChI Key: FKGPCOZLGSAHRR-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SEC inhibitor KL-2 involves multiple steps, including the formation of the core peptidomimetic structure and subsequent functionalization to achieve the desired inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic strategies for peptidomimetic compounds typically involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of automated peptide synthesizers for SPPS and large-scale purification methods. The compound would be produced under good manufacturing practices (GMP) to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: SEC inhibitor KL-2 primarily undergoes substitution reactions due to the presence of functional groups such as the chloro and fluoro substituents on the aromatic ring. These groups can be targeted for further functionalization or modification .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles for substitution reactions, such as amines or thiols. Reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and may require the presence of a base to facilitate the substitution process .

Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amine-substituted derivative of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

(Z)-N-(5-chloro-2-methylphenyl)-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO3/c1-10-2-5-12(18)8-14(10)20-17(23)16(22)9-15(21)11-3-6-13(19)7-4-11/h2-9,21H,1H3,(H,20,23)/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGPCOZLGSAHRR-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)/C=C(/C2=CC=C(C=C2)F)\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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